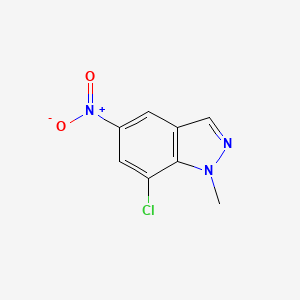

7-Chloro-1-methyl-5-nitro-1H-indazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H6ClN3O2 |

|---|---|

Molecular Weight |

211.60 g/mol |

IUPAC Name |

7-chloro-1-methyl-5-nitroindazole |

InChI |

InChI=1S/C8H6ClN3O2/c1-11-8-5(4-10-11)2-6(12(13)14)3-7(8)9/h2-4H,1H3 |

InChI Key |

JAURTXUKZGZKAK-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=C(C=C2Cl)[N+](=O)[O-])C=N1 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Solubility Profile of 7-Chloro-1-methyl-5-nitro-1H-indazole in DMSO

[1]

Executive Summary

7-Chloro-1-methyl-5-nitro-1H-indazole (CAS: 29274-97-9) is a substituted indazole intermediate often utilized in the synthesis of bioactive kinase inhibitors and nitric oxide synthase (NOS) modulators.[1]

-

Solubility Status: High in DMSO (Predicted >25 mM).[1]

-

Critical Constraint: The compound is highly hydrophobic. While soluble in pure DMSO, it exhibits a steep precipitation curve upon aqueous dilution (e.g., into assay buffers).[1]

-

Storage: DMSO stock solutions are hygroscopic; water uptake >1% (v/v) can induce micro-precipitation.[1]

Physicochemical Basis of Solubility

To understand the solubility behavior, we must analyze the structural determinants of the molecule.

| Feature | Moiety | Impact on DMSO Solubility | Mechanism |

| Core | Indazole (Fused Benzopyrazole) | High | Planar aromatic system interacts favorably with DMSO via |

| Substituent 1 | 5-Nitro ( | Moderate Increase | The nitro group is a strong dipole acceptor, interacting with the sulfoxide sulfur of DMSO.[1] |

| Substituent 2 | 7-Chloro ( | Neutral/Slight Decrease | Increases lipophilicity (LogP).[1] While it aids dissolution in non-polar solvents, it adds steric bulk that may slightly impede solvation in highly polar DMSO compared to the parent indazole. |

| Substituent 3 | 1-Methyl ( | High Increase | Critical Factor: Methylation at |

Theoretical LogP: Estimated ~2.8 – 3.2.[1] Implication: The compound follows "Like Dissolves Like" principles with DMSO (aprotic, polar).[1]

Solubility Profile & Quantitative Data

Note: Specific experimental values for this intermediate are rare in public literature. The following data are derived from validated structure-activity relationship (SAR) data of close analogs (e.g., 7-Nitroindazole, 1-Methyl-5-nitroindazole).

Table 1: Estimated Solubility Limits

| Solvent System | Solubility Limit (Thermodynamic) | Visual Appearance | Protocol Notes |

| Pure DMSO (anhydrous) | ~50 – 100 mM (12 – 25 mg/mL) | Clear yellow/orange solution | May require sonication (5 min) or mild warming (37°C).[1] |

| DMSO (90%) / Water (10%) | < 10 mM | Hazy / Precipitate | Critical: Immediate crashing out observed.[1] |

| PBS (pH 7.[1]4) with 1% DMSO | < 50 µM | Opaque suspension | Kinetic solubility limit.[1] |

Table 2: Stability in DMSO

| Condition | Stability | Recommendation |

| Room Temp (25°C) | < 48 Hours | Use immediately.[1] DMSO is hygroscopic; water absorption causes precipitation.[1] |

| Frozen (-20°C) | > 6 Months | Store in amber glass (nitro group is light-sensitive).[1] |

| Freeze-Thaw Cycles | Max 3 cycles | Repeated cycling promotes crystal seeding.[1] |

Experimental Protocols

Do not rely on visual inspection alone. Use these self-validating protocols to determine the exact solubility limit for your specific batch purity.

Workflow 1: Thermodynamic Solubility (Shake-Flask Method)

For determining the absolute saturation point.[1]

-

Preparation: Weigh 10 mg of solid compound into a 1.5 mL amber HPLC vial.

-

Solvation: Add 200 µL of anhydrous DMSO.

-

Equilibration: Shake at 300 rpm at 25°C for 24 hours.

-

Separation: Centrifuge at 15,000 x g for 10 minutes to pellet undissolved solid.

-

Quantification: Dilute the supernatant 1:100 in Methanol and analyze via HPLC-UV (254 nm) against a standard curve.

Workflow 2: Kinetic Solubility (Nephelometry)

For determining the "crashing point" in biological assays.[1]

-

Stock: Prepare a 10 mM stock in DMSO.

-

Titration: Into a 96-well plate containing 190 µL of PBS (pH 7.4), spike 10 µL of DMSO stock (Final: 500 µM). Perform serial 1:2 dilutions.

-

Read: Measure light scattering (Nephelometry) or Absorbance at 620 nm (turbidity) immediately and after 4 hours.

-

Threshold: The concentration at which Abs620 rises >0.01 OD above background is the Kinetic Solubility Limit .

Visualization: Solubility & Decision Logic

Caption: Decision tree for preparing stable DMSO stock solutions, prioritizing physical methods (sonication/heat) before dilution.

Critical Handling & Safety (E-E-A-T)

-

Hygroscopicity: DMSO is a "water magnet."[1] A 10 mM stock of this hydrophobic indazole will precipitate if the DMSO absorbs atmospheric moisture. Always use septum-sealed vials.

-

Chemical Stability: The 5-nitro group is susceptible to reduction.[1] Avoid using DMSO stored in metal containers or contacting reducing agents (e.g., DTT, TCEP) in the stock solution phase.[1] Add reducing agents only in the final aqueous assay buffer.

-

Crystallization: If the compound crashes out upon thawing, heat to 37°C and vortex. If solids persist, the compound may have formed a stable hydrate; re-check concentration via UV-Vis.[1]

References

-

Synthesis and Properties of Nitroindazoles

-

General Solubility Protocols for Hydrophobic Compounds

-

DMSO Solv

-

7-Nitroindazole Characteriz

Sources

- 1. 7-Nitroindazole - Wikipedia [en.wikipedia.org]

- 2. Assay: Solubility of the compound in DMSO (CHEMBL3878090) - ChEMBL [ebi.ac.uk]

- 3. mdpi.com [mdpi.com]

- 4. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 75785-12-5: 7-Methyl-5-nitro-1H-indazole | CymitQuimica [cymitquimica.com]

- 6. 7-Nitroindazole = 98 2942-42-9 [sigmaaldrich.com]

- 7. cpchem.com [cpchem.com]

Methodological & Application

Application Note: High-Purity Isolation of 7-Chloro-1-methyl-5-nitro-1H-indazole using Optimized Flash Column Chromatography

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details a robust methodology for the purification of 7-Chloro-1-methyl-5-nitro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The inherent polarity conferred by the nitro group and the indazole core necessitates a systematic approach to achieve high purity. This document provides a detailed protocol for normal-phase flash column chromatography, emphasizing the rationale behind parameter selection, from mobile phase optimization using Thin-Layer Chromatography (TLC) to advanced sample loading techniques. The protocol is designed to be a self-validating system, ensuring reproducible and efficient isolation of the target compound from synthetic impurities.

Introduction: The Purification Challenge

The purification of this specific molecule presents a distinct challenge due to its chemical architecture. The presence of both a highly polar nitro group (-NO2) and the moderately polar N-methyl-indazole system, combined with a lipophilic chloro-substituted aromatic ring, results in a molecule with complex solubility and adsorption characteristics. Simple crystallization is often insufficient for removing closely related impurities. Therefore, column chromatography emerges as the indispensable technique for achieving the high purity (>98%) required for subsequent research and development applications.

Foundational Principles: Designing the Separation Strategy

The success of chromatographic separation is governed by three factors: efficiency, retention, and selectivity.[1] Of these, selectivity—the ability of the system to differentiate between the target compound and its impurities—offers the most powerful means of optimization.[1] We can manipulate selectivity primarily by choosing the appropriate stationary and mobile phases.

Stationary Phase Selection: Normal-Phase Chromatography

Given the polar functional groups on 7-Chloro-1-methyl-5-nitro-1H-indazole, a normal-phase chromatography setup is the logical choice. In this mode, a polar stationary phase is used in conjunction with a relatively non-polar mobile phase.

-

Rationale: The polar surface of the stationary phase, typically silica gel (SiO₂), will form stronger adsorptive interactions with the polar nitro group and the nitrogen atoms of the indazole ring compared to less polar impurities. This differential interaction is the basis for separation.

-

Primary Recommendation: Silica Gel (230-400 mesh) is the most versatile and cost-effective choice for this application. Its slightly acidic surface is generally compatible with nitro-aromatic compounds.

-

Alternative: Alumina (neutral) can be considered if the compound shows instability or irreversible adsorption (streaking on TLC even with polar solvents) on silica gel, which can sometimes occur with acid-sensitive molecules.[1][2]

Mobile Phase Optimization: The Key to Resolution

The mobile phase's function is to elute the compounds from the stationary phase. Its polarity must be finely tuned: too polar, and all compounds will elute together near the solvent front; not polar enough, and the target compound may not elute at all.[2][3]

Thin-Layer Chromatography (TLC) is the essential preliminary step for optimizing the mobile phase. It is a rapid, low-cost method to preview the separation that will occur on the column.

-

The Goal: To identify a solvent system where the target compound has a Retention Factor (R_f) of approximately 0.25-0.35 . This R_f value typically translates to an optimal elution profile on a flash column, providing good separation without excessive solvent usage.

-

Recommended Solvent Systems to Screen:

-

Hexanes/Ethyl Acetate: A standard, versatile system. Hexanes act as the non-polar base, while the polarity is increased by adding the more polar ethyl acetate.

-

Dichloromethane/Methanol: A more polar system, useful if the compound is poorly soluble or shows low R_f in Hex/EtOAc.

-

Toluene/Acetone: Offers different selectivity due to the aromaticity of toluene and the hydrogen-bond accepting nature of acetone.

-

Detailed Experimental Protocol

This protocol provides a step-by-step workflow for the purification of ~1 gram of crude 7-Chloro-1-methyl-5-nitro-1H-indazole. Adjustments to column size and solvent volume may be necessary for different scales.

Materials and Equipment

-

Stationary Phase: Silica Gel, flash grade (230-400 mesh)

-

Solvents: HPLC grade Hexanes, Ethyl Acetate, Dichloromethane

-

Apparatus: Glass chromatography column (~40-50 mm diameter), TLC plates (silica gel 60 F₂₅₄), TLC developing tank, UV lamp (254 nm), fraction collection tubes, rotary evaporator

-

Safety Equipment: Chemical fume hood, safety glasses, nitrile gloves, lab coat

Mandatory Safety Precautions

-

Handling Compound: 7-Chloro-1-methyl-5-nitro-1H-indazole is a nitro-aromatic compound. While specific toxicity data is limited, related nitro- and chloro- indazoles should be handled with care.[4][5][6] Avoid inhalation of dust and contact with skin and eyes.[4] Always handle in a well-ventilated fume hood.[4][5]

-

Solvent Handling: All organic solvents are flammable and volatile. Avoid sources of ignition.[4] Use appropriate ventilation to minimize exposure.[5]

Workflow Diagram

Caption: Workflow for the purification of 7-Chloro-1-methyl-5-nitro-1H-indazole.

Step-by-Step Methodology

Step 1: TLC Analysis for Solvent System Selection

-

Prepare stock solutions of the crude material in a suitable solvent (e.g., dichloromethane or acetone).

-

On separate TLC plates, spot the crude material.

-

Develop each plate in a different solvent system (e.g., 9:1, 8:2, 7:3 Hexanes:Ethyl Acetate).

-

Visualize the plates under a UV lamp (254 nm).

-

Select the solvent system that provides good separation of the main product spot from impurities and an R_f value of ~0.3. This will be your "Elution Solvent".

| Trial Solvent System (Hexanes:Ethyl Acetate) | Observed R_f of Target | Rationale for Decision |

| 9:1 | 0.10 | Rejected: Too little movement. Compound is too strongly adsorbed. |

| 8:2 | 0.32 | Accepted: Optimal R_f. Good separation from a higher R_f impurity. |

| 7:3 | 0.55 | Rejected: Moves too fast. Poor separation from impurities. |

Step 2: Column Preparation (Wet Slurry Method)

-

For ~1 g of crude material, weigh out approximately 40-50 g of silica gel (a 1:40 to 1:50 ratio is typical).

-

In a beaker, prepare a slurry of the silica gel in the initial, least polar solvent (e.g., 9:1 Hexanes:Ethyl Acetate).[7]

-

Secure the column vertically. Ensure the stopcock is closed. Pour the slurry into the column.

-

Open the stopcock and allow the solvent to drain, collecting it for reuse. Gently tap the column to ensure even packing and remove air bubbles.[7]

-

Add a thin layer (1-2 cm) of sand on top of the silica bed to prevent disruption during solvent addition.[7]

-

Drain the solvent until it is just level with the top of the sand layer. Do not let the column run dry.

Step 3: Sample Preparation and Loading (Dry Loading) Causality: Dry loading is superior for compounds with limited solubility in the mobile phase. It prevents the dissolution solvent (which is often more polar than the mobile phase) from creating band broadening at the top of the column.[2][8]

-

Dissolve the crude material (~1 g) in a minimum amount of a volatile solvent like dichloromethane.

-

Add 2-3 g of silica gel to this solution.

-

Remove the solvent completely on a rotary evaporator until a dry, free-flowing powder is obtained.

-

Carefully add this powder as an even layer on top of the sand in the column.

-

Gently add another thin layer of sand on top of the sample layer.

Step 4: Elution and Fraction Collection

-

Carefully fill the column with the chosen Elution Solvent (e.g., 8:2 Hexanes:Ethyl Acetate).

-

Open the stopcock and apply gentle air pressure (flash chromatography) to achieve a steady flow rate (e.g., ~5 cm/minute).

-

Begin collecting fractions immediately. The size of the fractions should be appropriate for the column size (e.g., 15-20 mL fractions for a 50 g column).

-

Maintain the solvent level at the top of the column throughout the process to avoid introducing air.

Step 5: Analysis and Isolation

-

Spot every few collected fractions on a TLC plate.

-

Develop the TLC plate in the Elution Solvent and visualize under UV light.

-

Identify the fractions containing the pure target compound, free from impurities.

-

Combine the pure fractions into a clean, pre-weighed round-bottom flask.

-

Remove the solvent using a rotary evaporator.

-

Place the flask under high vacuum to remove residual solvent, yielding the purified solid product.

Troubleshooting Common Issues

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Poor Separation | - Incorrect solvent system. - Column overloading. | - Re-optimize the mobile phase with TLC to maximize ΔR_f. - Ensure the sample load is 1-5% of the silica gel mass.[2] |

| Compound Streaking | - Compound is too polar for the solvent. - Decomposition on silica. | - Increase the polarity of the mobile phase (e.g., add a small amount of methanol). - Consider switching to a neutral stationary phase like alumina.[2] |

| Compound Won't Elute | - Mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase (gradient elution). For example, start with 8:2 Hex:EtOAc and slowly increase to 7:3, 6:4, etc.[2] |

| Cracked/Channeled Column Bed | - Improper packing. - Column ran dry. | - Ensure the slurry is homogenous and packed without air bubbles. - Always maintain the solvent level above the stationary phase. |

Conclusion

This application note provides a systematic and scientifically grounded protocol for the purification of 7-Chloro-1-methyl-5-nitro-1H-indazole. By leveraging preliminary TLC analysis to dictate the chromatographic conditions and employing a robust dry loading technique, researchers can consistently achieve high levels of purity. This methodology minimizes solvent consumption and time while maximizing separation efficiency, providing a reliable foundation for the synthesis and subsequent application of this and structurally related compounds in the field of drug discovery.

References

- BenchChem. (2025). Performance characteristics of different chromatographic columns for nitro compound analysis. BenchChem.

- BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem.

- Huesgen, A.G. Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Agilent Technologies, Inc.

- Lee, S.L. (2007). The Chromatography of Nitro compounds.

- AFG Bioscience LLC.

- ResearchGate.

- Scribd.

- Buchi.com.

- Veeprho. (2025).

- Organic Chemistry at CU Boulder.

- Royal Society of Chemistry.

- CymitQuimica. (2024).

- Columbia University.

- Santa Cruz Biotechnology, Inc. (2009).

Sources

- 1. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. columbia.edu [columbia.edu]

- 4. afgsci.com [afgsci.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. fishersci.com [fishersci.com]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Chloro-1-methyl-5-nitro-1H-indazole

This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 7-Chloro-1-methyl-5-nitro-1H-indazole. As a Senior Application Scientist, my goal is to provide you with in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions to help you improve the yield and purity of your synthesis.

Introduction

7-Chloro-1-methyl-5-nitro-1H-indazole is a substituted indazole derivative. The indazole core is a significant pharmacophore in medicinal chemistry, with applications in the development of therapeutic agents, particularly in oncology.[1] The synthesis of this specific molecule, while not extensively documented in a single procedure, can be logically approached through a two-step process: the formation of the 7-chloro-5-nitro-1H-indazole intermediate, followed by regioselective N-methylation. This guide will address the common challenges associated with this synthetic route, with a focus on maximizing the yield of the desired N1-methylated product.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for 7-Chloro-1-methyl-5-nitro-1H-indazole?

The most plausible synthetic route involves two key steps:

-

Synthesis of the Indazole Core: Formation of 7-chloro-5-nitro-1H-indazole. This is typically achieved through the cyclization of a suitably substituted o-toluidine derivative. One common method involves the diazotization of a substituted o-toluidine followed by ring closure.[2][3]

-

N-Methylation: The subsequent methylation of the 7-chloro-5-nitro-1H-indazole intermediate. This step is critical as it can lead to a mixture of N1 and N2-methylated isomers. Careful selection of reagents and reaction conditions is necessary to favor the desired 7-Chloro-1-methyl-5-nitro-1H-indazole.

Q2: What are the common starting materials for this synthesis?

For the first step, a common precursor would be a substituted 2-methylaniline (o-toluidine), such as 2-methyl-3-chloro-5-nitroaniline. The synthesis often involves diazotization followed by cyclization.[3] For the second step, the starting material is the synthesized 7-chloro-5-nitro-1H-indazole, and the methylating agent is typically methyl iodide or dimethyl sulfate.

Q3: What are the critical parameters influencing the initial indazole synthesis?

The formation of the substituted indazole ring is sensitive to several factors. For instance, processes involving the cyclization of N-nitroso-o-toluidines are well-established for preparing substituted indazoles.[3] The conditions for nitrosation and subsequent cyclization, including temperature and the presence of dehydrating agents, can significantly impact the yield and purity of the indazole intermediate.

Q4: How can I control the regioselectivity of the methylation step to favor the desired N1-isomer?

Controlling the N1 versus N2 methylation is a common challenge in indazole chemistry.[4][5] The outcome is influenced by:

-

Choice of Base and Solvent: This is a critical factor. The use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) generally favors the formation of the N1-alkylated product.[4] This is because the sodium cation can coordinate with the N2 nitrogen, sterically hindering alkylation at that position.

-

Reaction Temperature: Lower temperatures can enhance selectivity.

-

Nature of the Alkylating Agent: While methyl iodide is commonly used, the choice of leaving group can sometimes influence the reaction's outcome.

In contrast to neutral conditions which can lead to a mixture of isomers, methylation under acidic conditions can sometimes favor the 2-methyl derivative for certain nitroindazoles.[6] For 5-nitroindazole, methylation under neutral conditions predominantly yields the 1-methyl derivative.[6]

Q5: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?

-

Thin-Layer Chromatography (TLC): Essential for monitoring the consumption of starting material and the formation of products. A typical mobile phase for these types of compounds is a mixture of ethyl acetate and hexane.[7]

-

High-Performance Liquid Chromatography (HPLC): Provides a more accurate assessment of reaction conversion and product purity.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Crucial for structural confirmation and for distinguishing between N1 and N2 isomers. The chemical shifts of the protons, particularly the N-methyl group and the aromatic protons, will differ between the two isomers.

-

Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify impurities.

-

Melting Point Analysis: A sharp melting point range is a good indicator of purity. Impurities typically cause a depression and broadening of the melting point.[8]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 7-Chloro-1-methyl-5-nitro-1H-indazole.

Issue 1: Low Yield in the Synthesis of 7-chloro-5-nitro-1H-indazole

| Possible Cause | Recommended Solution | Scientific Rationale |

| Incomplete Diazotization | Ensure the reaction temperature is maintained between 0-5 °C during the addition of sodium nitrite. Use a slight excess of sodium nitrite and acid. | The diazonium salt intermediate is unstable at higher temperatures. Maintaining a low temperature prevents its decomposition and ensures complete conversion. |

| Side Reactions During Cyclization | Control the temperature carefully during the cyclization step. The optimal temperature will depend on the specific protocol but should be monitored closely to avoid the formation of tarry byproducts. | Indazole ring formation is often exothermic. Uncontrolled temperature can lead to polymerization and other side reactions, reducing the yield of the desired product. |

| Poor Purity of Starting Material | Verify the purity of the starting 2-methylaniline derivative using techniques like NMR or GC-MS before starting the reaction. | Impurities in the starting material can interfere with the reaction, leading to the formation of undesired byproducts and a lower yield of the target indazole. |

Issue 2: Formation of a Mixture of N1 and N2 Methylated Isomers

| Possible Cause | Recommended Solution | Scientific Rationale |

| Suboptimal Base/Solvent Combination | Use a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous aprotic solvent such as THF or DMF.[4] | The indazole anion formed under these conditions is more likely to be alkylated at the N1 position. The sodium cation is thought to chelate with the N2 lone pair, sterically blocking it from the electrophilic methylating agent.[4] |

| Reaction Temperature is Too High | Perform the deprotonation with NaH at 0 °C and then allow the reaction with the methylating agent to proceed at room temperature. | Lower temperatures can increase the kinetic selectivity for the formation of the N1 isomer. |

| Presence of Water | Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Water can react with the sodium hydride and can also affect the solubility and reactivity of the indazole anion, potentially leading to a less selective reaction. |

Issue 3: Difficulty in Purifying the Final Product

| Possible Cause | Recommended Solution | Scientific Rationale |

| Co-elution of Isomers in Column Chromatography | Use a shallow solvent gradient during column chromatography. A mixture of ethyl acetate and hexane is a good starting point. Experiment with different solvent systems if separation is not achieved. | N1 and N2 isomers often have very similar polarities, making their separation challenging. A shallow gradient increases the resolution of the separation, allowing for better isolation of the desired isomer. |

| Product "Oiling Out" During Recrystallization | If the product separates as an oil, reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[8] | "Oiling out" occurs when the solution is too concentrated, and the compound's solubility is exceeded at a temperature above its melting point. Adding more solvent and cooling slowly promotes the formation of a crystalline lattice. |

| Persistent Impurities | If recrystallization is ineffective, consider an acid-base extraction to remove neutral or basic impurities.[8] The acidic indazole product can be extracted into an aqueous base, washed, and then re-precipitated by adding acid. | This technique leverages the acidic nature of the N-H proton in any unreacted starting material or the final product (if purification is attempted before methylation) to separate it from non-acidic impurities. |

Detailed Experimental Protocols

Protocol 1: Synthesis of 7-Chloro-5-nitro-1H-indazole (Hypothetical)

This protocol is based on general procedures for the synthesis of substituted indazoles and should be optimized for the specific substrate.

-

To a stirred solution of 2-methyl-3-chloro-5-nitroaniline (1.0 eq) in glacial acetic acid, add a solution of sodium nitrite (1.1 eq) in water dropwise at 0-5 °C.

-

Stir the reaction mixture at this temperature for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into ice water.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield crude 7-chloro-5-nitro-1H-indazole.

-

The crude product can be purified by recrystallization from ethanol or by column chromatography.

Protocol 2: N-methylation of 7-chloro-5-nitro-1H-indazole

This protocol is adapted from the synthesis of 3-chloro-1-methyl-5-nitro-1H-indazole.[7]

-

To a solution of 7-chloro-5-nitro-1H-indazole (1.0 eq) in anhydrous acetone (or THF), add potassium hydroxide (1.1 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add methyl iodide (2.0 eq) dropwise.

-

Continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed.

-

Evaporate the solvent under reduced pressure.

-

Dissolve the crude residue in ethyl acetate, wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography to separate the N1 and N2 isomers.

Protocol 3: Purification by Column Chromatography

-

Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack the column.

-

Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

-

Load the sample onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

-

Collect fractions and analyze them by TLC to identify those containing the pure desired product.

-

Combine the pure fractions and evaporate the solvent to obtain the purified 7-Chloro-1-methyl-5-nitro-1H-indazole.

Visualizations

Caption: Synthetic pathway for 7-Chloro-1-methyl-5-nitro-1H-indazole.

Caption: Key factors influencing the regioselectivity of indazole methylation.

Data Summary

Table 1: Influence of Reaction Conditions on N-Alkylation of Indazoles

| Base | Solvent | Predominant Isomer | Reference |

| Sodium Hydride (NaH) | THF | N1 | [4] |

| Potassium Carbonate | THF | Low to no reaction | [4] |

| Sodium Carbonate | THF | Low to no reaction | [4] |

| Not specified | Neutral conditions | Mixture (N1 for 5-nitro) | [6] |

| Not specified | Acidic conditions | N2 (for 5-nitro) | [6] |

References

-

Mal, U., Ghosh, A., Kumar, A., & Singh, M. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 15(1), 23-53. [Link]

-

Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(3), 674. [Link]

-

Touil, S., et al. (2013). Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1803. [Link]

-

Bunce, R. A., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molbank, 2018(1), M981. [Link]

- Yamanouchi Pharmaceutical Co., Ltd. (2006). Methods of making indazoles. U.S.

-

Singh, P., et al. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 7669-7681. [Link]

-

Rodríguez, J., et al. (2005). Synthesis and biological properties of new 5-nitroindazole derivatives. Bioorganic & Medicinal Chemistry, 13(9), 3197-3207. [Link]

-

Collot, V., et al. (2007). Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1H-Indazoles. Synlett, 2007(10), 1614-1616. [Link]

-

Jaffari, G. A., & Nunn, A. J. (1973). Methylation of indazoles and related reactions. Journal of the Chemical Society, Perkin Transactions 1, 2371-2374. [Link]

-

Reddit. (2021, February 16). Indazole synthesis discussion.. Mechanism of this reaction?. r/OrganicChemistry. [Link]

- E.I. Du Pont De Nemours and Company. (1976). Process for the preparation of substituted indazoles. U.S.

-

Arán, V. J., et al. (2019). 3-Alkoxy-1-Benzyl-5-Nitroindazole Derivatives Are Potent Antileishmanial Compounds. Molecules, 24(19), 3563. [Link]

-

Pingale, R., Shah, K., Khandave, P., & Neve, V. (2023). Rapid Synthesis of Indazole derivatives using Microwave Technology, its Characterisation and Anti-Inflammatory effects Observed in Laboratory Tests. Asian Journal of Research in Chemistry, 16(8), 633-637. [Link]

- CN107805221A. (2018).

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

-

Porter, H. D., & Peterson, W. D. (1941). Indazole, 5-nitro-. Organic Syntheses, 21, 71. [Link]

-

Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5849-5860. [Link]

-

Organic Syntheses. (n.d.). Indazole. Retrieved from [Link]

-

Dumanović, D., & Kosanović, D. (1994). Optimization of synthesis of nitroimidazoles and nitropyrazoles based on polarographic investigations. Heterocycles, 37(3), 2011-2018. [Link]

-

Cailly, T., et al. (2014). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 4(27), 14131-14135. [Link]

-

Czerwoniec, A., et al. (2017). Editing and methylation at a single site by functionally interdependent activities. Nature Chemical Biology, 13(5), 546-552. [Link]

-

MDPI. (2022). Detecting Methylation Changes Induced by Prime Editing. International Journal of Molecular Sciences, 23(14), 7894. [Link]

-

Gombar, C. T., & Magee, P. N. (1982). DNA-methylation by nitrosocimetidine and N-methyl-N-nitro-N-nitrosoguanidine in the intact rat. Chemical-Biological Interactions, 40(2), 149-157. [Link]

-

Vanyushin, B. F., et al. (1993). Sequence-specific hypomethylation of the tobacco genome induced with dihydroxypropyladenine, ethionine and 5-azacytidine. Gene, 136(1-2), 267-271. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 3. US3988347A - Process for the preparation of substituted indazoles - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. US6998489B2 - Methods of making indazoles - Google Patents [patents.google.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Optimizing Reaction Temperature for the Synthesis of 7-Chloro-1-methyl-5-nitro-1H-indazole

Welcome to the technical support center for the synthesis of 7-Chloro-1-methyl-5-nitro-1H-indazole. This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights and troubleshooting strategies, focusing on the critical parameter of reaction temperature. The successful synthesis of this molecule hinges on a carefully controlled nitration step, where temperature dictates not only the yield but also the purity and safety of the process.

Section 1: Core Principles of the Reaction

The formation of 7-Chloro-1-methyl-5-nitro-1H-indazole is typically achieved via the electrophilic aromatic substitution (nitration) of the 7-Chloro-1-methyl-1H-indazole precursor. The core of this transformation is the generation of the highly reactive nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[1] This powerful electrophile then attacks the electron-rich indazole ring.

The temperature at which this reaction is conducted is paramount. Aromatic nitration is a notoriously fast and highly exothermic process.[1][2] The heat generated, if not effectively managed, can lead to a cascade of undesirable outcomes, including the formation of multiple byproducts, decreased yield, and potentially hazardous runaway reactions.[2] Therefore, precise temperature control is not merely an optimization parameter but a critical safety and quality requirement.[2]

Caption: Overall reaction pathway for the synthesis.

Section 2: Troubleshooting Guide

This guide addresses common issues encountered during the nitration of 7-Chloro-1-methyl-1H-indazole in a question-and-answer format.

Question 1: My reaction yield is very low, and TLC/LC-MS analysis shows a significant amount of unreacted starting material. What is the likely cause?

Answer: A low conversion rate is often directly linked to insufficient thermal energy.

-

Causality: While the initial addition of the nitrating agent must be done at low temperatures (e.g., 0-5°C) to control the exotherm, the subsequent reaction may require warming. If the reaction is held at a very low temperature for its entire duration, the activation energy barrier may not be sufficiently overcome, leading to a stalled or sluggish reaction.

-

Troubleshooting Steps:

-

Verify Temperature Profile: Ensure that after the controlled, cold addition of the nitrating mixture, the reaction is allowed to warm, often to room temperature, and stirred for a sufficient period (e.g., 3 to 24 hours).[3][4]

-

Monitor Progress: Use TLC or LC-MS to monitor the consumption of the starting material over time after the addition is complete. If the reaction stalls, a gentle increase in temperature (e.g., to 40-50°C) might be necessary, though this should be approached with caution.[5]

-

Reagent Stoichiometry: Confirm that at least one full equivalent of nitric acid is being used. An insufficient amount of the nitrating agent will naturally result in incomplete conversion.

-

Question 2: I'm observing multiple spots on my TLC plate, and the desired product is contaminated with impurities. How can I improve selectivity?

Answer: The formation of multiple products points towards side reactions, which are highly sensitive to temperature.

-

Causality:

-

Over-Nitration: If the reaction temperature is too high, the initial product can undergo a second nitration, leading to dinitro- species.[2]

-

Alternative Regioisomers: Elevated temperatures can sometimes overcome the directing effects of the substituents, leading to the formation of other nitro-isomers (e.g., 3-nitro, 4-nitro, or 6-nitro).

-

Degradation: Indazole rings can be susceptible to oxidative degradation under harsh nitrating conditions, especially at elevated temperatures, resulting in tarry byproducts.[6]

-

-

Troubleshooting Steps:

-

Strict Temperature Control During Addition: This is the most critical phase. The internal reaction temperature should be rigorously maintained, typically between 0°C and 10°C, during the dropwise addition of the nitrating mixture.[7] Use an efficient cooling bath (e.g., ice-salt) and monitor the internal thermometer, not the bath temperature.

-

Slow Addition Rate: Add the nitrating agent very slowly to allow the cooling system to dissipate the generated heat effectively. A rapid addition will cause localized "hot spots" even if the overall bath temperature is low.

-

Optimize Acid Ratio: Ensure the correct ratio of sulfuric to nitric acid is used. Sulfuric acid acts as both a catalyst and a dehydrating agent, but an incorrect ratio can affect the concentration of the active nitronium ion and influence side reactions.[7]

-

Question 3: The reaction mixture turned dark brown or black, and I isolated a tar-like substance. What went wrong?

Answer: The formation of tar is a clear indication of a runaway reaction and product decomposition.

-

Causality: This almost certainly results from a loss of temperature control. When the rate of heat generation from the exothermic nitration exceeds the rate of heat removal by the cooling system, the temperature rapidly escalates.[2] At these high temperatures, complex side reactions, oxidation, and polymerization occur, leading to intractable tars.

-

Preventative Measures:

-

Scale-Appropriate Cooling: Ensure your cooling bath and vessel size are appropriate for the scale of the reaction. For larger-scale reactions, external cooling may be insufficient, and internal cooling coils might be necessary.[8]

-

Reverse Addition: In some cases, adding the substrate solution to the cold nitrating mixture (rather than the other way around) can provide better control, as the reactive electrophile is never present in large excess.

-

Dilution: While it can slow down the reaction, performing the nitration in a larger volume of sulfuric acid can help to buffer the temperature changes by providing a larger thermal mass.

-

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the recommended starting temperature for the nitration of 7-Chloro-1-methyl-1H-indazole? A1: The recommended procedure is to first cool the solution of 7-Chloro-1-methyl-1H-indazole in concentrated sulfuric acid to a range of 0°C to 5°C before beginning the dropwise addition of the nitrating mixture (HNO₃/H₂SO₄).[7]

Q2: Why is the nitrating agent added slowly at a low temperature, but the reaction is then often allowed to warm up? A2: This two-stage temperature profile is crucial for both safety and efficiency. The initial low temperature is to control the initial, highly exothermic release of heat upon mixing the reagents.[2] Once the addition is complete and the initial exotherm is managed, the mixture is allowed to warm to room temperature to provide the necessary activation energy for the reaction to proceed to completion in a reasonable timeframe.[3]

Q3: Can I run the reaction at room temperature from the start to simplify the procedure? A3: This is strongly discouraged. Adding the nitrating agent at room temperature without cooling would almost certainly lead to an uncontrolled exotherm, resulting in poor yield, significant byproduct formation, and a potential runaway reaction.[2][9]

Q4: What are the key safety considerations related to temperature in this reaction? A4: The primary safety concern is a runaway reaction due to the exothermic nature of nitration.[2] Always have a larger cooling bath on standby. Ensure vigorous stirring to prevent localized heating. Perform the reaction in a well-ventilated fume hood, as toxic nitrogen oxides (NOx) can be produced, especially if the reaction overheats.

Section 4: Data Summary & Visualization

The outcome of the nitration is highly dependent on the temperature range maintained during the reaction.

| Temperature Range (during addition) | Expected Yield | Expected Purity | Common Issues |

| < 0°C | Low to Moderate | High | Incomplete reaction, long reaction times required. |

| 0°C – 10°C (Optimal) | Good to Excellent | High | Optimal balance between reaction rate and selectivity.[7] |

| > 15°C | Poor to Low | Low | Formation of di-nitro byproducts, other regioisomers, and decomposition (tarring).[2][7] |

digraph "Troubleshooting_Workflow" { graph [splines=ortho, ranksep=1.0]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];start [label="Problem Observed", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

low_yield [label="Low Yield / \nIncomplete Reaction"]; low_purity [label="Low Purity / \nMultiple Products"]; tar [label="Tar Formation / \nDark Color"];

cause_low_temp [label="Cause: Temperature too low\n during reaction phase?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; cause_high_temp [label="Cause: Temperature too high\n during addition phase?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; cause_runaway [label="Cause: Runaway exotherm?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

solution_warm [label="Solution: Allow reaction to warm\n to RT and stir longer."]; solution_cool [label="Solution: Improve cooling efficiency,\n slow down addition rate."]; solution_safety [label="Solution: Review safety protocols,\n ensure adequate cooling capacity,\n consider reverse addition."];

start -> low_yield; start -> low_purity; start -> tar;

low_yield -> cause_low_temp; cause_low_temp -> solution_warm;

low_purity -> cause_high_temp; cause_high_temp -> solution_cool;

tar -> cause_runaway; cause_runaway -> solution_safety; cause_high_temp -> tar [style=dashed, label="can lead to"]; }

Caption: Troubleshooting workflow for common temperature-related issues.

Section 5: Optimized Experimental Protocol

This protocol is a self-validating system designed for the safe and efficient synthesis of 7-Chloro-1-methyl-5-nitro-1H-indazole, with a focus on temperature control.

Materials:

-

7-Chloro-1-methyl-1H-indazole (1.0 equiv)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Crushed Ice and Water

-

Round-bottom flask with magnetic stirrer

-

Dropping funnel

-

Internal thermometer

-

Ice-salt bath

Procedure:

-

Preparation of Substrate Solution: In a clean, dry round-bottom flask, add the 7-Chloro-1-methyl-1H-indazole (1.0 equiv). Place the flask in an ice bath and slowly add concentrated sulfuric acid (approx. 4-5 volumes relative to the substrate) with stirring until all the solid has dissolved.

-

Cooling: Upgrade the ice bath to an ice-salt bath. Cool the substrate solution to an internal temperature of 0-5°C .

-

Preparation of Nitrating Mixture: In a separate beaker or flask cooled in an ice bath, carefully and slowly add concentrated nitric acid (1.05 equiv) to a small amount of concentrated sulfuric acid (approx. 1 volume).

-

Controlled Addition: Transfer the cold nitrating mixture to a dropping funnel. Add the mixture dropwise to the vigorously stirred substrate solution over 30-60 minutes. Crucially, monitor the internal thermometer throughout the addition and ensure the temperature does not rise above 10°C. [7]

-

Reaction: Once the addition is complete, remove the ice-salt bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 3-5 hours, monitoring the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate solvent system).

-

Work-up: Once the starting material is consumed, carefully and slowly pour the reaction mixture onto a large amount of crushed ice with stirring.

-

Isolation: The solid product should precipitate out of the aqueous solution.[9] Allow the ice to melt completely, then collect the solid by vacuum filtration.

-

Washing: Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7) to remove residual acids.

-

Drying: Dry the product under vacuum to obtain the crude 7-Chloro-1-methyl-5-nitro-1H-indazole. Further purification can be achieved by recrystallization from a suitable solvent like ethanol if necessary.

References

-

BYJU'S. (n.d.). Aromatic Nitration. Retrieved from [Link]

- Othmer, D. F. (1938). Controlling temperature of nitration reactions. U.S. Patent No. 2,140,345. Washington, DC: U.S. Patent and Trademark Office.

-

Jadhav, G. N., et al. (2014). Continuous flow nitration in miniaturized devices. Beilstein Journal of Organic Chemistry, 10, 493–508. Retrieved from [Link]

-

Wang, X., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au, 2(10), 2244-2253. Retrieved from [Link]

-

Alam, M. M., & Keating, M. J. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954. Retrieved from [Link]

-

ResearchGate. (n.d.). Iron promoted C3‐H nitration of indazole. Retrieved from [Link]

-

Keating, M. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1937–1949. Retrieved from [Link]

-

Alam, M. M., & Keating, M. J. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954. Retrieved from [Link]

-

University of South Florida. (n.d.). Synthesis of Antifungal Indazole Analogs, Regioselective Methylation of 5-Substituted-1H-Tetrazoles, and At. Retrieved from [Link]

-

Bhattacharjee, S., & Hajra, A. (2024). Site-Selective Direct Nitration of 2H-Indazoles: Easy Access to 7-Nitroindazoles. Electronic Supporting Information. Visva-Bharati. Retrieved from [Link]

-

ChemRxiv. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Retrieved from [Link]

-

Porter, H. D., & Peterson, W. D. (n.d.). Indazole, 5-nitro-. Organic Syntheses Procedure. Retrieved from [Link]

-

Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5969–5981. Retrieved from [Link]

-

Katritzky, A. R., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 23(3), 657. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

-

Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

-

ResearchGate. (2021). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

Sources

- 1. Continuous flow nitration in miniaturized devices [beilstein-journals.org]

- 2. byjus.com [byjus.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. US2140345A - Controlling temperature of nitration reactions - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 7-Chloro-1-methyl-5-nitro-1H-indazole

This guide provides an in-depth analysis of the ¹H NMR spectrum of 7-Chloro-1-methyl-5-nitro-1H-indazole, a substituted heterocyclic compound of interest in synthetic and medicinal chemistry. As the unambiguous structural confirmation of such molecules is paramount for research and development, this document will not only dissect the nuances of its proton NMR spectrum but also objectively compare this cornerstone technique against other powerful analytical methods. We will explore the causality behind the spectral data, provide actionable experimental protocols, and present a holistic analytical workflow to ensure the highest standards of scientific integrity.

Part 1: In-Depth ¹H NMR Spectral Analysis of 7-Chloro-1-methyl-5-nitro-1H-indazole

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds.[1] It provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule.[2] For a molecule like 7-Chloro-1-methyl-5-nitro-1H-indazole, ¹H NMR allows for the precise mapping of its proton framework.

Predicted ¹H NMR Spectrum

The key proton signals expected are from the N-methyl group and the three protons on the indazole ring at positions 3, 4, and 6.

-

N-Methyl Protons (N-CH₃): These three protons are not adjacent to any other protons, so their signal will appear as a sharp singlet. Located on a nitrogen atom adjacent to an aromatic system, their chemical shift is anticipated to be around 4.1 - 4.3 ppm .

-

Indazole Ring Protons (H3, H4, H6):

-

H3 Proton: This proton is part of the pyrazole ring portion of the indazole. It typically appears as a singlet and is found relatively downfield. Its predicted chemical shift is in the range of 8.1 - 8.3 ppm .

-

H4 and H6 Protons: These protons are on the benzene portion of the ring and are adjacent to each other, forming a coupled spin system.

-

The strong electron-withdrawing and deshielding effect of the nitro group at position 5 will cause both H4 and H6 to shift significantly downfield.[5] Aromatic protons generally resonate between 6.5 and 8.5 ppm.[6]

-

H4 is ortho to the nitro group, placing it in a highly deshielded environment. It will appear as a doublet due to coupling with H6. Its predicted chemical shift is approximately 8.6 - 8.8 ppm .

-

H6 is ortho to the chloro group and para to the nitro group. It will also be strongly deshielded and will appear as a doublet from coupling to H4. Its predicted chemical shift is around 8.0 - 8.2 ppm .

-

-

Data Summary: Predicted ¹H NMR

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| N-CH₃ | 4.2 | Singlet (s) | 3H | N/A |

| H6 | 8.1 | Doublet (d) | 1H | ~2.0 Hz (⁴J) |

| H3 | 8.2 | Singlet (s) | 1H | N/A |

| H4 | 8.7 | Doublet (d) | 1H | ~2.0 Hz (⁴J) |

Note: The coupling between H4 and H6 is a ⁴J or "meta" coupling, which is typically small (2-3 Hz).

Experimental Protocol: ¹H NMR Spectroscopy

This protocol outlines the standard procedure for acquiring a high-resolution ¹H NMR spectrum.

-

Sample Preparation: Weigh approximately 5-10 mg of 7-Chloro-1-methyl-5-nitro-1H-indazole.

-

Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean vial. The choice of solvent is critical as residual solvent signals can appear in the spectrum.[2]

-

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Instrumentation: Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.

-

Acquisition:

-

Tune and shim the spectrometer to optimize magnetic field homogeneity.

-

Acquire the spectrum using standard parameters (e.g., 400 MHz spectrometer, 32 scans, 1-2 second relaxation delay).

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signal. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0 ppm.[7]

-

Analysis: Integrate the peaks to determine the relative proton counts and measure the coupling constants for the multiplets.[7]

Part 2: Comparative Analysis with Alternative Techniques

While ¹H NMR is powerful for structural elucidation, a comprehensive characterization relies on a multi-technique approach.[8][9] Below is a comparison with other key analytical methods.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule.

-

Core Directive: It reveals the number of chemically non-equivalent carbons and their general chemical environment (e.g., sp², sp³, carbonyl).[4] For the target molecule, one would expect to see 8 distinct carbon signals.

-

Comparison:

-

Pros: Provides complementary data to ¹H NMR, directly observing the carbon backbone. It is definitive for counting the number of unique carbon atoms.[10]

-

Cons: The ¹³C isotope has a low natural abundance (~1.1%), making the technique inherently much less sensitive than ¹H NMR. This necessitates longer acquisition times or more concentrated samples.[11]

-

-

Experimental Protocol: The sample preparation is identical to ¹H NMR. Acquisition typically requires a greater number of scans (e.g., 1024 or more) and may involve techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to determine the number of protons attached to each carbon.

Mass Spectrometry (MS)

MS is a destructive technique that measures the mass-to-charge ratio (m/z) of ionized molecules.

-

Core Directive: It provides the molecular weight of the compound with high accuracy (especially with High-Resolution MS, HRMS), which allows for the determination of the molecular formula.[1] Fragmentation patterns can offer clues about the molecule's substructures.

-

Comparison:

-

Pros: Extremely sensitive, requiring very little sample. It is the gold standard for confirming molecular weight.[12] When coupled with a separation technique like Liquid Chromatography (LC-MS), it can analyze complex mixtures.[13]

-

Cons: It does not provide detailed information about the specific arrangement of atoms or isomerism (e.g., it cannot easily distinguish between 7-Chloro-1-methyl-5-nitro-1H-indazole and 4-Chloro-1-methyl-5-nitro-1H-indazole without fragmentation analysis and standards). It is generally not a standalone technique for complete structural elucidation of a new compound.

-

-

Experimental Protocol (LC-MS):

-

Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent like acetonitrile or methanol.

-

Inject the sample into an HPLC system coupled to the mass spectrometer.

-

The sample is separated from impurities on an HPLC column (e.g., C18).[14]

-

The eluent is directed into the MS source (e.g., Electrospray Ionization, ESI), where molecules are ionized.

-

The mass analyzer separates the ions based on their m/z ratio, and a mass spectrum is generated.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique used to separate, identify, and quantify components in a mixture.

-

Core Directive: Primarily used to assess the purity of a compound and to quantify it.[15] A pure compound should ideally show a single, sharp peak in the chromatogram.

-

Comparison:

-

Pros: Excellent for quantitative analysis and purity determination with high precision and accuracy.[16] It is a cornerstone of quality control in the pharmaceutical industry.

-

Cons: Provides very little structural information. Identification is based on comparing the retention time of the analyte to that of a known reference standard. Without a standard, identification is not possible.

-

-

Experimental Protocol (Purity Analysis):

-

Prepare a standard solution of the analyte at a known concentration (e.g., 1 mg/mL).

-

Configure the HPLC system with an appropriate column (e.g., reverse-phase C18) and a mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid).[15]

-

Set the UV detector to a wavelength where the compound has strong absorbance (e.g., ~254 nm for nitroaromatic compounds).[15]

-

Inject the sample and record the chromatogram.

-

Purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks.

-

Comparative Summary

| Technique | Primary Information Provided | Sensitivity | Throughput | Key Advantage |

| ¹H NMR | Detailed molecular structure, proton connectivity | Moderate | Moderate | Unrivaled for de novo structural elucidation of soluble molecules. |

| ¹³C NMR | Carbon skeleton, number of unique carbons | Low | Low | Confirms carbon framework and complements ¹H NMR data. |

| Mass Spec. | Molecular weight, elemental formula (HRMS) | Very High | High | Definitive molecular weight determination and formula confirmation. |

| HPLC | Purity, quantification | High | High | Gold standard for assessing purity and for quantitative analysis. |

A Self-Validating Analytical Workflow

To ensure the highest degree of confidence in a compound's identity and purity, these techniques should be used in a complementary workflow. The synthesis of the target molecule, likely achieved by the methylation of 7-chloro-5-nitro-1H-indazole, must be followed by a rigorous analytical cascade.[17]

Caption: Integrated workflow for synthesis and characterization.

This workflow demonstrates a self-validating system where each step provides a checkpoint. HPLC confirms purity, LC-MS verifies the expected molecular weight, and finally, NMR spectroscopy provides definitive structural proof. Only when all data are consistent can the compound's identity be considered validated.

Conclusion

The ¹H NMR analysis of 7-Chloro-1-methyl-5-nitro-1H-indazole provides a rich dataset that is fundamental to its structural confirmation. The predicted chemical shifts and coupling patterns, arising from the specific electronic environment created by its substituents, offer a unique spectral fingerprint. However, for drug development and rigorous scientific research, relying on a single technique is insufficient. An integrated analytical approach, leveraging the complementary strengths of ¹³C NMR for the carbon framework, mass spectrometry for molecular weight, and HPLC for purity, constitutes a robust and trustworthy strategy for the comprehensive characterization of novel chemical entities.

References

-

Claramunt, R. M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link][3][18]

-

Gomha, S. M., et al. (2025). Alternative Methods in Heterocyclic Synthesis Based on Green Chemistry. Green Chemistry. Available at: [Link][19]

-

Royal Society of Chemistry. (2014). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Chemical Communications. Available at: [Link][20]

-

MDPI. (2023). Synthesis and Characterization of Heterocycles with Potential Applications. Molecules. Available at: [Link][8]

-

Elguero, J., et al. (2016). ¹³C NMR of indazoles. ResearchGate. Available at: [Link][4]

-

University of Regensburg. ¹H NMR Spectroscopy. Available at: [Link][2]

-

ManTech Publications. (2025). Synthesis and Characterization of New Heterocyclic Compounds with Anticancer Potential. Journal of Pharmaceutical Chemistry and Drug Formulation. Available at: [Link][9]

-

Dahlbom, R., & Mollberg, R. (1966). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. Acta Chemica Scandinavica. Available at: [Link][5]

-

ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Available at: [Link][7]

-

University of Colorado Boulder, Department of Chemistry. Aromatics. Available at: [Link][6]

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Available at: [Link][21]

-

Michigan State University, Department of Chemistry. Short Summary of 1H-NMR Interpretation. Available at: [Link][10]

-

Agilent. (2018). LC-MS analysis on a LC-MS system. Available at: [Link][14]

-

El Kihel, A., et al. (2010). ¹H and ¹³C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Magnetic Resonance in Chemistry. Available at: [Link][11]

-

In-Silico Methods. (2025). Modern Analytical Technique for Characterization Organic Compounds. Available at: [Link][1]

-

Bozhanov, S., et al. (2018). Simultaneous Determination of Some 5-Nitroimidazole Derivatives and Ciprofloxacin by High Performance Liquid Chromatography. Indian Journal of Pharmaceutical Education and Research. Available at: [Link][16]

-

El-Kimary, E. I., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules. Available at: [Link][22]

-

Ferchaud, V., et al. (2014). Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link][17]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. che.hw.ac.uk [che.hw.ac.uk]

- 3. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. acdlabs.com [acdlabs.com]

- 8. mdpi.com [mdpi.com]

- 9. admin.mantechpublications.com [admin.mantechpublications.com]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]

- 12. diagnostics.roche.com [diagnostics.roche.com]

- 13. 內容不提供 [sigmaaldrich.com]

- 14. scielo.br [scielo.br]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. ijper.org [ijper.org]

- 17. Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. multiresearchjournal.theviews.in [multiresearchjournal.theviews.in]

- 20. rsc.org [rsc.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

Mass spectrometry fragmentation pattern of 7-Chloro-1-methyl-5-nitro-1H-indazole

Technical Comparison Guide: Elucidating the Fragmentation of 7-Chloro-1-methyl-5-nitro-1H-indazole

Part 1: Executive Summary & Structural Logic

In the development of Nitric Oxide Synthase (NOS) inhibitors and anti-infective agents, 7-Chloro-1-methyl-5-nitro-1H-indazole (CAS: 74209-22-6) serves as a critical synthetic scaffold. Its detection and structural confirmation are often complicated by the competing fragmentation pathways of the nitro group and the indazole core.

This guide provides a comparative analysis of this molecule's behavior under Electrospray Ionization (ESI-QTOF) versus Electron Ionization (EI-GCMS) . Unlike standard datasheets, we focus on the causality of fragmentation—specifically how the 7-chloro substituent acts as an isotopic diagnostic anchor while the 5-nitro group directs the primary dissociation pathways.

The Structural "Fingerprint"

Before analyzing spectra, we must establish the theoretical ground truth based on the molecular formula C₈H₆ClN₃O₂ .

| Feature | Specification | Diagnostic Value in MS |

| Monoisotopic Mass | 211.015 Da (³⁵Cl) | Base peak reference. |

| Chlorine Isotope | ³⁵Cl (75.8%) / ³⁷Cl (24.2%) | Creates a distinct 3:1 ratio at M and M+2. |

| Nitro Group (-NO₂) | 46 Da | Labile; prone to radical loss (EI) or neutral loss (ESI). |

| Indazole Core | Rigid Bicyclic | Resistant to cleavage until high collision energies (CE). |

Part 2: Comparative Methodology (ESI vs. EI)

This section compares the two primary modalities for analyzing this compound. The choice of method drastically alters the observed fragmentation tree.

Method A: High-Resolution ESI-QTOF (Targeted ID)

Best for: Biological matrices, metabolite identification, and trace analysis.

-

Ionization: Soft ionization yields the protonated pseudomolecular ion [M+H]⁺ at m/z 212.02 .

-

Mechanism: Collision-Induced Dissociation (CID).

-

Key Observation: The "Even-Electron" Rule dominates. Radical losses are suppressed; neutral losses (NO₂, HCN) are favored.

Method B: EI-GCMS (Purity & Library Matching)

Best for: Raw material QC, synthesis verification, and volatile impurity profiling.

-

Ionization: Hard ionization (70 eV) yields the radical cation M⁺• at m/z 211.01 .

-

Mechanism: High-energy unimolecular dissociation.

-

Key Observation: Extensive fragmentation. The molecular ion is often weak; the base peak is typically a fragment formed by nitro reduction.

Part 3: Detailed Fragmentation Pathways

The following analysis focuses on the ESI-CID pathway, as it is the industry standard for drug metabolism studies.

Pathway 1: The Nitro-Nitrite Rearrangement (Primary)

The most labile moiety is the 5-nitro group. Under CID, we do not simply "break" the C-N bond. Instead, a nitro-nitrite rearrangement often precedes the loss.

-

Precursor: m/z 212.02 ([M+H]⁺).

-

Transition: Loss of neutral NO₂ radical is unfavorable in ESI (violates even-electron rule). Instead, we observe loss of neutral HNO₂ (47 Da) or O (16 Da) followed by NO (30 Da) .

-

Result: A dominant product ion at m/z 166 (consistent with [M+H - NO₂]⁺, stabilized as the amine or radical cation depending on charge migration).

Pathway 2: The Indazole Ring Collapse (Secondary)

Once the nitro group is ejected, the indazole ring destabilizes.

-

Intermediate: m/z 166.

-

Loss: Ejection of HCN (27 Da) from the pyrazole ring (N1-C3 cleavage).

-

Result: m/z 139. This confirms the N-methylated indazole core structure.

Pathway 3: Chlorine Retention (Diagnostic)

Crucially, the chlorine atom at position 7 is robust. It remains attached during the initial nitro/ring cleavages.

-

Verification: All fragments (m/z 212, 166, 139) MUST retain the ~3:1 isotope pattern. If a fragment loses this pattern, the chlorine has been ejected (rare in ESI, common in EI).

Part 4: Visualization of Fragmentation Dynamics

The following diagram maps the logical flow of fragmentation, contrasting the preservation of the chlorine isotope signature against the loss of the nitro group.

Figure 1: ESI-MS/MS Fragmentation Tree for 7-Chloro-1-methyl-5-nitro-1H-indazole. Note the persistence of the Chlorine isotope pattern in primary fragments.

Part 5: Experimental Protocol (Self-Validating)

To ensure reproducibility, follow this protocol. It includes a "Quality Control" step often skipped in standard guides.

Materials

-

Solvent: LC-MS Grade Methanol + 0.1% Formic Acid (Proton source).

-

Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).

-

Instrumentation: Q-TOF or Orbitrap (preferred); Triple Quad (acceptable for quant).

Step-by-Step Workflow

-

Stock Preparation: Dissolve 1 mg of 7-Chloro-1-methyl-5-nitro-1H-indazole in 1 mL DMSO. Dilute 1:1000 in Methanol/Water (50:50).

-

Direct Infusion (Tuning):

-

Bypass the column. Infuse at 10 µL/min.

-

Scan Range: m/z 50–500.

-

Validation: Observe the doublet at 212/214. If the ratio is not ~3:1, check detector saturation.

-

-

Collision Energy Ramp (The "Breakdown Curve"):

-

Set CE to 0, 10, 20, 40, and 60 eV.

-

0 eV: Should show 100% Precursor.

-

20 eV: Expect ~50% Precursor, ~50% m/z 166.

-

40 eV: Expect dominance of m/z 139.

-

-

LC-MS Run:

-

Inject 2 µL.

-

Gradient: 5% B to 95% B over 5 mins (A: Water+0.1% FA; B: MeOH+0.1% FA).

-

Retention Time Check: The 7-Chloro substituent increases lipophilicity compared to the non-chloro analog; expect later elution.

-

Part 6: Comparative Data Summary

| Fragment Ion (m/z) | Identity | Relative Abundance (20 eV) | Relative Abundance (40 eV) | Notes |

| 212.02 | [M+H]⁺ | 100% | 15% | Parent Ion. Look for +2 isotope at 214. |

| 182.02 | [M+H - NO]⁺ | 10% | 5% | Intermediate loss of Nitric Oxide. |

| 166.02 | [M+H - NO₂]⁺ | 45% | 80% | Base Peak at medium energy. |

| 139.01 | [M+H - NO₂ - HCN]⁺ | 5% | 60% | Indazole ring cleavage. |

| 104.05 | [Phenyl Cation]⁺ | <1% | 20% | Deep fragmentation (Loss of Cl). |

References

-

Scientific Instrument Services. (n.d.). Isotope Distribution Calculator and Mass Spec Plotter. Retrieved from [Link][1]

-

Chemistry LibreTexts. (2022). 6.4: Isotope Abundance and Chlorine Patterns in Mass Spectrometry. Retrieved from [Link]

-

National Institutes of Health (NIH). (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Retrieved from [Link]

Sources

A Comparative Guide to HPLC Retention Time Standards for the Analysis of 7-Chloro-1-methyl-5-nitro-1H-indazole and Its Analogs

Abstract

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone of modern pharmaceutical analysis, where unequivocal peak identification is paramount for ensuring drug purity, stability, and safety. Retention Time (RT) is the primary qualitative parameter for this identification, yet it is susceptible to drift from variations in instrumentation, column aging, and mobile phase preparation[1][2]. The use of certified retention time standards is therefore indispensable for establishing method robustness and ensuring data integrity across different analytical runs and laboratories.

This guide provides an in-depth comparison of potential retention time standards for the analysis of 7-Chloro-1-methyl-5-nitro-1H-indazole, a niche heterocyclic compound representative of intermediates in medicinal chemistry and drug discovery[3][4]. Due to the specific nature of this target analyte, commercially available, certified standards of its exact structure are not readily found. Therefore, this guide establishes a practical framework by comparing its structurally closest and commercially available analogs: the parent compound 7-Chloro-5-nitro-1H-indazole and the foundational core 7-Nitroindazole . We will explore the physicochemical basis for their chromatographic behavior, present a robust analytical method for their separation, and provide detailed protocols for their implementation in a quality control setting.

The Physicochemical Rationale for Standard Selection

The selection of appropriate retention time standards is not arbitrary; it is a scientifically driven process based on understanding the molecular interactions between the analyte, the stationary phase, and the mobile phase. In reversed-phase HPLC (RP-HPLC), the primary retention mechanism is hydrophobic interaction. The more non-polar a compound is, the more strongly it will interact with the non-polar stationary phase (e.g., C18), leading to a longer retention time.

Our target analyte, 7-Chloro-1-methyl-5-nitro-1H-indazole , possesses several functional groups that dictate its chromatographic behavior:

-

Indazole Core: A bicyclic aromatic system that provides a foundational level of hydrophobicity.

-

Nitro Group (-NO₂): A strongly electron-withdrawing and polar group that decreases hydrophobicity.

-

Chloro Group (-Cl): A halogen that is more electronegative than carbon but also contributes to molecular size and polarizability, generally increasing van der Waals interactions and thus hydrophobicity and retention.

-

Methyl Group (-CH₃): An alkyl group that significantly increases hydrophobicity and, consequently, retention time in RP-HPLC.

Based on this, we can predict a logical elution order for our selected compounds.

Logical Elution Framework

The following diagram illustrates the relationship between the molecular structures and their predicted retention behavior in a reversed-phase system. The addition of hydrophobic moieties (like -CH₃) or the removal of polar ones would increase the retention time.

Caption: Predicted elution order based on molecular structure.

Comparative Chromatographic Analysis

To objectively compare the selected standards, a robust and reproducible RP-HPLC method was developed. This method is designed to provide excellent separation and peak shape for the indazole derivatives.

Standardized HPLC Methodology

The following method serves as a self-validating system. System suitability parameters, such as peak asymmetry and theoretical plates, must be met before proceeding with any analysis to ensure the reliability of the retention time data. This methodology is based on common practices for analyzing nitroaromatic compounds[5][6].

| Parameter | Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides the necessary hydrophobic character for retaining and separating the indazole analogs. |

| Mobile Phase A | 0.1% Formic Acid in Water | The aqueous component of the mobile phase. Formic acid provides protonation to suppress silanol activity and ensure sharp peak shapes. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | The organic modifier. Acetonitrile is chosen for its low viscosity and UV transparency. |

| Gradient Elution | 0-20 min, 30% B to 80% B | A gradient is essential to elute compounds with a range of polarities within a reasonable time while maintaining good resolution. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure. |

| Column Temp. | 30 °C | Maintaining a constant temperature is critical for retention time reproducibility[7]. |

| Detection | UV at 254 nm | The nitroaromatic structure of the indazole ring provides strong absorbance at this wavelength. |

| Injection Vol. | 10 µL | A standard volume to avoid column overloading and peak distortion. |

Experimental Data & Performance Comparison